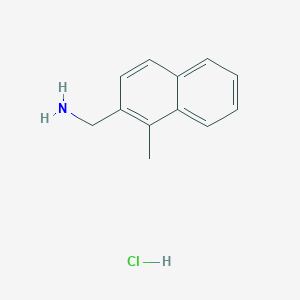

(1-Methylnaphthalen-2-yl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Methylnaphthalen-2-yl)methanamine hydrochloride is an organic compound with the molecular formula C12H14ClN. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is used in various chemical and industrial applications. This compound is known for its role as an intermediate in the synthesis of other complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylnaphthalen-2-yl)methanamine hydrochloride typically involves the reaction of 1-methylnaphthalene with formaldehyde and methylamine. The process can be summarized as follows:

Formylation: 1-Methylnaphthalene reacts with formaldehyde in the presence of an acid catalyst to form (1-Methylnaphthalen-2-yl)methanol.

Amination: The (1-Methylnaphthalen-2-yl)methanol is then treated with methylamine to form (1-Methylnaphthalen-2-yl)methanamine.

Hydrochloride Formation: Finally, the (1-Methylnaphthalen-2-yl)methanamine is reacted with hydrochloric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming naphthaldehyde derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Naphthaldehyde derivatives.

Reduction: Various secondary and tertiary amines.

Substitution: Substituted naphthalene derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have investigated the potential of compounds related to (1-Methylnaphthalen-2-yl)methanamine hydrochloride in inhibiting cancer cell proliferation. For instance, a series of derivatives were synthesized and evaluated for their anticancer properties. One notable derivative demonstrated significant antiproliferative activity against MCF-7 and HepG2 cancer cell lines, with IC50 values of 3.77 µM and 3.83 µM, respectively. The mechanism involved inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In vitro studies indicated that it could inhibit the production of interleukin-1β (IL-1β) in peripheral blood mononuclear cells (PBMCs). The inhibitory concentration (IC50) was determined through ELISA assays, highlighting its potential for therapeutic applications in inflammatory diseases .

Synthesis of Functional Materials

This compound has been utilized in the synthesis of functional materials such as organic semiconductors and polymers. These materials are essential for developing advanced electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of naphthalene derivatives enhances the electronic properties due to their planar structure and π-conjugated systems .

Detection Methods

The compound's derivatives are employed in various analytical techniques for detecting environmental pollutants and biological markers. Their unique chemical properties allow for the development of sensitive detection methods using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods are crucial for monitoring contaminants in water and soil samples .

Data Tables

Case Study 1: Anticancer Research

A study published in Chemical & Pharmaceutical Bulletin explored a novel series of naphthalene derivatives, including those related to this compound. The research demonstrated that these compounds could effectively inhibit cancer cell growth through mechanisms involving tubulin polymerization inhibition, suggesting their potential as chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, researchers tested various derivatives against PBMCs to assess their ability to inhibit cytokine production. The results indicated that certain derivatives exhibited potent anti-inflammatory effects, supporting their use in treating inflammatory conditions .

Mecanismo De Acción

The mechanism of action of (1-Methylnaphthalen-2-yl)methanamine hydrochloride involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparación Con Compuestos Similares

- N-Methyl-1-naphthalenemethylamine hydrochloride

- 2-(2-Naphthyl)ethylamine hydrochloride

- N-Methyl-1-naphthylmethylamine hydrochloride

Comparison: (1-Methylnaphthalen-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in synthesis and research.

Actividad Biológica

(1-Methylnaphthalen-2-yl)methanamine hydrochloride, a compound derived from naphthalene, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Formula : C_{11}H_{13}N·HCl

Molecular Weight : 207.70 g/mol

CAS Number : 381236-32-4

The compound is characterized by a naphthalene ring substituted with a methanamine group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interactions with various biological molecules:

- Enzyme Interaction : It can act as an enzyme inhibitor or activator, influencing metabolic pathways. For instance, it has been identified as a reagent in the determination of isocyanates in air using UV or fluorescence detection.

- Cell Signaling : The compound affects cell signaling pathways and gene expression, impacting cellular metabolism and function.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against various pathogens, suggesting that this compound may exhibit comparable effects .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. In studies involving related compounds, significant antibacterial activity was observed against strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) for related compounds ranged from 40 to 50 µg/mL, demonstrating efficacy comparable to standard antibiotics like ceftriaxone .

Cytotoxicity and Anticancer Potential

In vitro studies have shown that derivatives of naphthalene compounds exhibit cytotoxic effects on cancer cell lines. For example, certain derivatives demonstrated IC50 values indicating effective inhibition of cell growth in lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase .

Anti-inflammatory Effects

Compounds similar to this compound have been tested for their anti-inflammatory properties. Some derivatives showed strong inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetics of this compound are not extensively documented; however, related compounds suggest that it may exhibit favorable absorption characteristics when administered due to its low molecular weight. Stability under physiological conditions is crucial for its efficacy in therapeutic applications.

Propiedades

IUPAC Name |

(1-methylnaphthalen-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.ClH/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10;/h2-7H,8,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDNZRFECZEUMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.